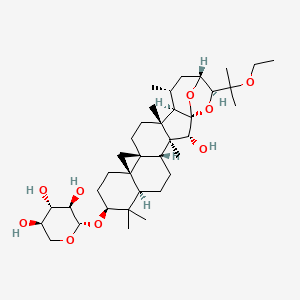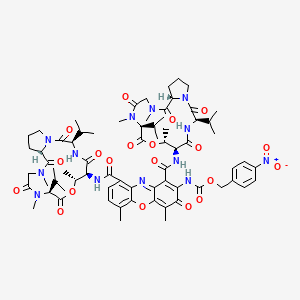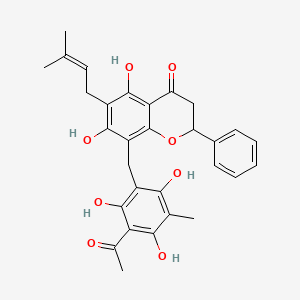
Mallotus B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mallotus B is a natural product found in Mallotus philippensis with data available.
Aplicaciones Científicas De Investigación
1. Cytotoxicity and Apoptosis-Inducing Activity Mallotus B, a compound from Mallotus philippensis, has been investigated for its cytotoxicity against various cancer cell lines. It shows promising cytotoxic effects, particularly for MIAPaCa-2 and HL-60 cells, with notable apoptotic and cell cycle arrest activities (Jain et al., 2013).
2. Antioxidant Activity Analysis Research on different Mallotus species, including the development of HPLC fingerprints, has been carried out to identify compounds responsible for their antioxidant activities. This is crucial for validating their use in traditional medicine and potentially in Western medicines or as food supplements (Hoai et al., 2009).
3. Ethnopharmacological Relevance The genus Mallotus is significant in traditional medicines for treating various diseases. Extensive research has identified over 300 compounds from Mallotus species, with a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties (Anh et al., 2022).
4. Chromatographic Systems for Antioxidant Analysis The use of chromatographic systems in studying Mallotus species illustrates their potential in identifying compounds contributing to antioxidant activity. This approach helps in understanding the contribution of individual components to the medicinal properties of these plants (Tistaert et al., 2011).
5. Linear Multivariate Calibration Techniques The use of linear multivariate calibration techniques in analyzing chromatographic fingerprints of Mallotus species helps in identifying the peaks potentially responsible for their antioxidant activity. This method is important for understanding the specific compounds contributing to the biological activities of these species (Tistaert et al., 2009).
6. Discrimination and Classification Techniques Discrimination and classification techniques applied to chromatographic fingerprints of Mallotus and Phyllanthus species aid in distinguishing between these genera and their species. This is crucial for the correct identification and quality control of medicinal plants (Viaene et al., 2015).
Propiedades
Nombre del producto |
Mallotus B |
|---|---|
Fórmula molecular |
C30H30O8 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
8-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H30O8/c1-14(2)10-11-18-27(35)20(12-19-25(33)15(3)26(34)23(16(4)31)29(19)37)30-24(28(18)36)21(32)13-22(38-30)17-8-6-5-7-9-17/h5-10,22,33-37H,11-13H2,1-4H3 |
Clave InChI |
NMVQTCAUGXWCNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C3C(=C(C(=C2O)CC=C(C)C)O)C(=O)CC(O3)C4=CC=CC=C4)O |
Sinónimos |
mallotus B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1258681.png)
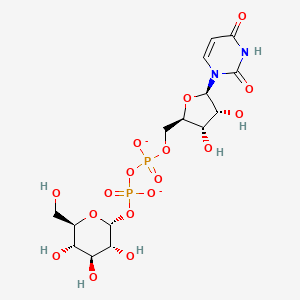
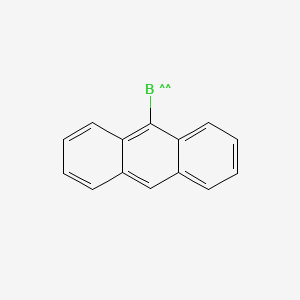
![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)

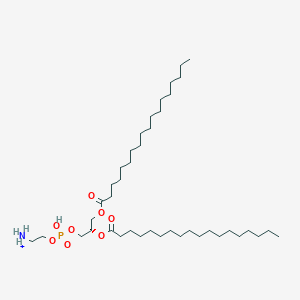
![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)
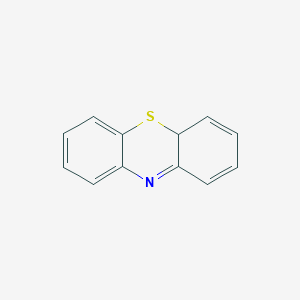
![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)

